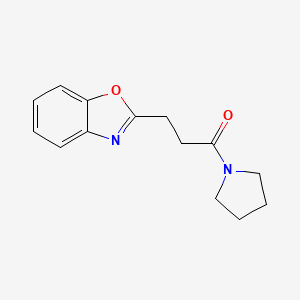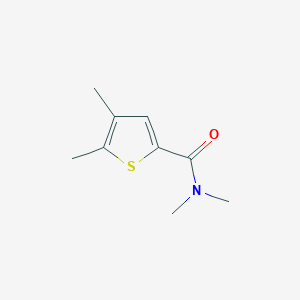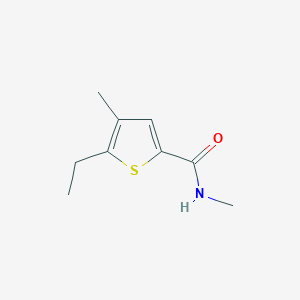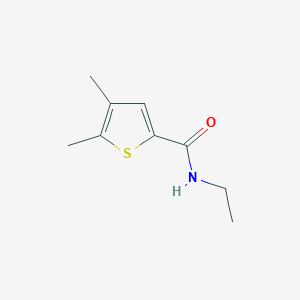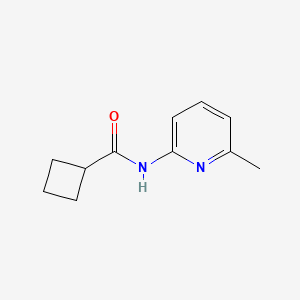
N,N,5-trimethyl-4-propylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,5-trimethyl-4-propylthiophene-2-carboxamide, also known as TMT, is a sulfur-containing organic compound that has gained attention in scientific research due to its unique biochemical and physiological effects. TMT is a volatile compound that is commonly found in the urine of rodents and is known to elicit fear and anxiety-related behaviors in animals. In recent years, TMT has been used as a research tool to study the neural mechanisms underlying fear and anxiety-related behaviors in animals.
作用机制
The mechanism of action of N,N,5-trimethyl-4-propylthiophene-2-carboxamide is not fully understood, but it is thought to involve the activation of the olfactory system. N,N,5-trimethyl-4-propylthiophene-2-carboxamide is detected by specialized olfactory receptor neurons in the nasal cavity, which send signals to the brain via the olfactory bulb. The exact neural circuitry involved in the fear and anxiety-related responses to N,N,5-trimethyl-4-propylthiophene-2-carboxamide is still under investigation.
Biochemical and Physiological Effects:
N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure has been shown to increase heart rate and blood pressure in rodents. It also elicits a range of fear and anxiety-related behaviors, including freezing, avoidance, and increased vigilance. N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure has also been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, a stress response system that regulates the release of cortisol and other stress hormones.
实验室实验的优点和局限性
N,N,5-trimethyl-4-propylthiophene-2-carboxamide has several advantages as a research tool. It is a simple and easy-to-use compound that can be administered in a controlled manner. N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure elicits a robust and reproducible fear and anxiety-related response in rodents, making it a useful tool for studying the neural mechanisms underlying these behaviors. However, N,N,5-trimethyl-4-propylthiophene-2-carboxamide has some limitations as well. It is a volatile compound that can be difficult to handle, and its effects can be influenced by factors such as temperature and humidity. Additionally, N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure may not accurately reflect the complex nature of fear and anxiety-related behaviors in humans.
未来方向
There are several future directions for research on N,N,5-trimethyl-4-propylthiophene-2-carboxamide. One area of interest is the neural circuitry involved in the fear and anxiety-related responses to N,N,5-trimethyl-4-propylthiophene-2-carboxamide. Researchers are also investigating the role of N,N,5-trimethyl-4-propylthiophene-2-carboxamide in the development of anxiety disorders and other psychiatric conditions. Additionally, there is interest in developing new compounds that can selectively activate or inhibit the neural circuits involved in fear and anxiety-related behaviors. Finally, there is potential for the use of N,N,5-trimethyl-4-propylthiophene-2-carboxamide as a diagnostic tool for anxiety disorders and other psychiatric conditions.
合成方法
The synthesis of N,N,5-trimethyl-4-propylthiophene-2-carboxamide involves the reaction of 4-propylthiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The reaction proceeds under mild conditions and yields N,N,5-trimethyl-4-propylthiophene-2-carboxamide as a colorless liquid with a characteristic odor.
科学研究应用
N,N,5-trimethyl-4-propylthiophene-2-carboxamide has been used as a research tool to study the neural mechanisms underlying fear and anxiety-related behaviors in animals. In rodents, N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure elicits a range of fear and anxiety-related behaviors, including freezing, avoidance, and increased heart rate. N,N,5-trimethyl-4-propylthiophene-2-carboxamide has also been shown to activate the amygdala, a brain region involved in fear and anxiety processing.
属性
IUPAC Name |
N,N,5-trimethyl-4-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-5-6-9-7-10(14-8(9)2)11(13)12(3)4/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPKVAYWKNDDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,5-trimethyl-4-propylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

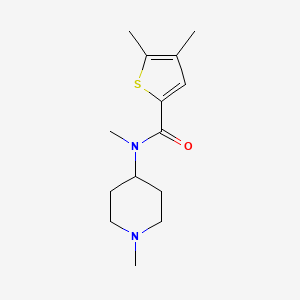
![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)

![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)

